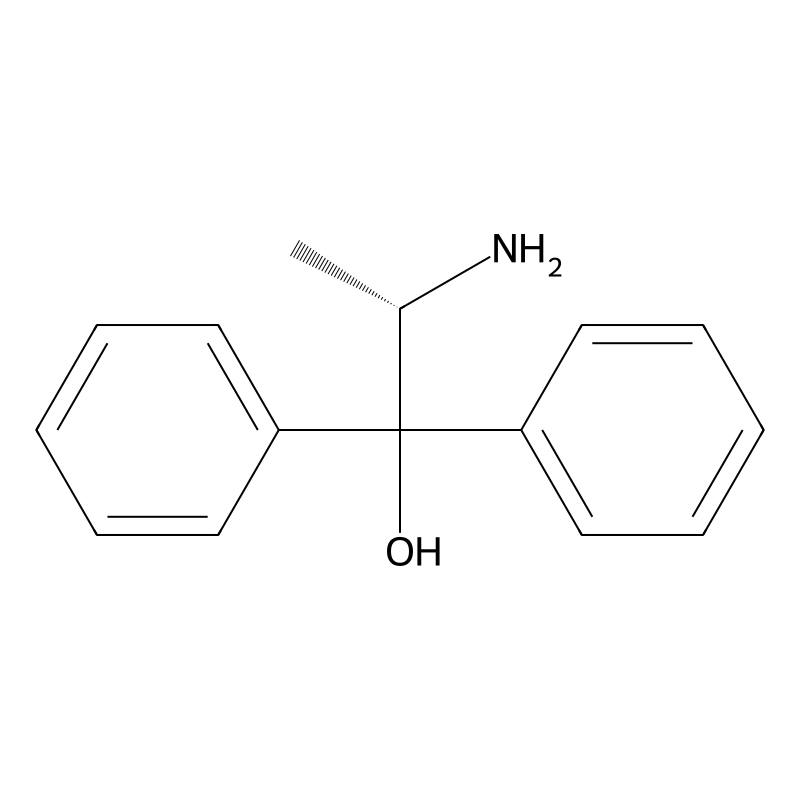(S)-2-amino-1,1-diphenylpropan-1-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(S)-2-amino-1,1-diphenylpropan-1-ol is an optically active β-amino alcohol with the molecular formula C₁₅H₁₇NO and a molecular weight of 227.3 g/mol. The compound features a chiral center, contributing to its enantiomeric properties. Its structure consists of a propanol backbone with two phenyl groups attached to the first carbon and an amino group on the second carbon, which significantly influences its chemical behavior and biological activity .
Asymmetric Catalysis:
(S)-2-Amino-1,1-diphenylpropan-1-ol can be used as a chiral ligand in asymmetric catalysis, a technique for creating enantiomerically pure products from achiral starting materials. The presence of the chiral center in the molecule allows it to selectively bind to one enantiomer of the substrate, leading to the formation of the desired enantiomer in the final product.
Medicinal Chemistry:
The molecule's structural similarity to certain amino acids has sparked interest in its potential medicinal applications. Studies have explored its use in the development of drugs for various conditions, including:
- Neurodegenerative diseases: Research suggests that (S)-2-amino-1,1-diphenylpropan-1-ol may have neuroprotective properties and could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
- Cancer: Studies have investigated the potential anti-tumor activity of the molecule, suggesting its possible application in cancer therapy.
- Aza-Henry Reactions: This compound can serve as a nucleophile in enantioselective aza-Henry reactions, where it reacts with nitroalkenes to form β-nitroamines .
- Asymmetric Synthesis: It is utilized in asymmetric reductions and can act as a ligand in catalytic processes due to its ability to stabilize metal complexes .
These reactions are essential for synthesizing complex organic molecules in pharmaceutical chemistry.
(S)-2-amino-1,1-diphenylpropan-1-ol exhibits notable biological activities, particularly in medicinal chemistry. It has been studied for its potential as:
- Chiral Auxiliary: It acts as a chiral auxiliary in various asymmetric synthesis processes, enhancing the selectivity of reactions.
- Pharmacological Potential: The compound has shown promise in developing drugs targeting specific receptors due to its structural similarity to biologically active molecules .
Several synthesis methods have been developed for (S)-2-amino-1,1-diphenylpropan-1-ol:
- Asymmetric Reduction: One common method involves the asymmetric reduction of prochiral ketones using chiral catalysts derived from this amino alcohol .
- Aza-Henry Reaction: This method employs chiral Cu(II) complexes generated from (S)-2-amino-1,1-diphenylpropan-1-ol to facilitate the reaction with nitroalkenes .
These methods highlight the compound's utility in synthesizing other chiral compounds.
(S)-2-amino-1,1-diphenylpropan-1-ol finds applications in various fields:
- Pharmaceutical Industry: It is used as an intermediate in synthesizing drugs due to its chiral nature and ability to enhance selectivity in reactions.
- Research: The compound serves as a valuable reagent in organic synthesis and catalysis research, particularly for developing new asymmetric synthesis methodologies .
Studies on (S)-2-amino-1,1-diphenylpropan-1-ol have investigated its interactions with various biological targets:
- Metal Complexes: The compound forms stable complexes with transition metals, which are useful in catalysis for asymmetric reactions .
- Receptor Binding: Preliminary studies suggest potential interactions with adrenergic receptors, indicating possible pharmacological applications.
These interactions underscore the compound's significance in both synthetic and biological contexts.
Several compounds share structural similarities with (S)-2-amino-1,1-diphenylpropan-1-ol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (R)-2-amino-1,1-diphenylpropan-1-ol | 78603-93-7 | 1.00 |
| (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | 78603-95-9 | 0.98 |
| (R)-(+)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | 86695-06-9 | 0.98 |
| (R)-2-amino-1,1,2-triphenylethanol | 79868-79-4 | 0.89 |
| cis-2-amino-2,3-dihydro-1H-inden-1-ol | 23337-80-6 | 0.86 |
Uniqueness
The uniqueness of (S)-2-amino-1,1-diphenylpropan-1-ol lies in its specific stereochemistry and ability to act as a versatile chiral auxiliary in synthetic chemistry. Its structural features enable it to participate effectively in various enantioselective reactions that other similar compounds may not facilitate as efficiently.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








